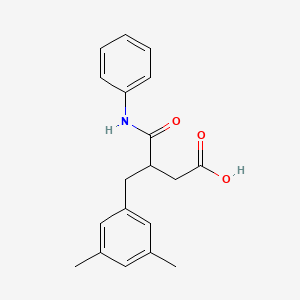![molecular formula C19H20BrNO B15153896 2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B15153896.png)
2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[(1-phenylcyclopentyl)methyl]benzamide is a chemical compound with the molecular formula C19H20BrNO and an average mass of 358.272 Da. This compound is characterized by the presence of a bromine atom, a phenyl group, and a benzamide moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by the bromination of N-[(1-phenylcyclopentyl)methyl]benzamide using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.
Amide Formation: The benzamide moiety can be formed by reacting benzoic acid with (1-phenylcyclopentyl)methylamine in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions and amide coupling processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The bromine atom in the compound can be oxidized to form this compound oxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form 2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as alkyl or aryl groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI) are used, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: this compound oxide.
Reduction: 2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-N-[(1-phenylcyclopentyl)methyl]benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2-Bromo-N-[(1-phenylcyclohexyl)methyl]benzamide: Similar structure but with a cyclohexyl group instead of cyclopentyl.
2-Bromo-N-[(1-phenylcyclopentyl)ethyl]benzamide: Similar structure but with an ethyl group instead of a methyl group.
2-Bromo-N-[(1-phenylcyclopentyl)propyl]benzamide: Similar structure but with a propyl group instead of a methyl group.
Propriétés
Formule moléculaire |
C19H20BrNO |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO/c20-17-11-5-4-10-16(17)18(22)21-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,21,22) |
Clé InChI |
UJFCGWRFQFDDSC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153816.png)
![1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone](/img/structure/B15153817.png)
![10-(3-nitrophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15153821.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B15153825.png)

![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B15153857.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153880.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B15153889.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B15153894.png)
![[5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone](/img/structure/B15153902.png)

![2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B15153915.png)
![4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B15153920.png)

